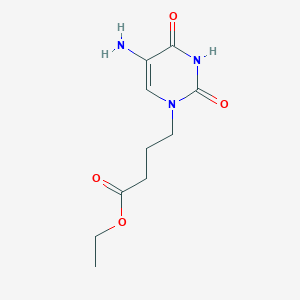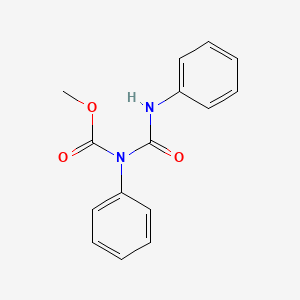
Methyl phenyl(phenylcarbamoyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl phenyl(phenylcarbamoyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and polymer industries
準備方法
Synthetic Routes and Reaction Conditions
Methyl phenyl(phenylcarbamoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of aniline with dimethyl carbonate (DMC) in the presence of a catalyst. The reaction typically occurs at elevated temperatures, around 160°C, and yields methyl N-phenyl carbamate . Another method involves the oxidative carbonylation of aniline, which also produces the desired carbamate compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of mixed oxide catalysts derived from hydrotalcite-like precursors. These catalysts are effective and recoverable, making the process more efficient and environmentally friendly . The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl phenyl(phenylcarbamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl isocyanate, while reduction can produce aniline derivatives.
科学的研究の応用
Methyl phenyl(phenylcarbamoyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is explored for its potential use in drug design and medicinal chemistry.
作用機序
The mechanism of action of methyl phenyl(phenylcarbamoyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s structure allows it to interact with various pathways, making it a versatile tool in biochemical research .
類似化合物との比較
Similar Compounds
Methyl carbamate: A simpler carbamate with similar chemical properties but different applications.
Ethyl carbamate: Another carbamate with distinct biological activities and uses.
Phenyl carbamate: Shares structural similarities but differs in its reactivity and applications.
Uniqueness
Methyl phenyl(phenylcarbamoyl)carbamate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
特性
CAS番号 |
5118-84-3 |
|---|---|
分子式 |
C15H14N2O3 |
分子量 |
270.28 g/mol |
IUPAC名 |
methyl N-phenyl-N-(phenylcarbamoyl)carbamate |
InChI |
InChI=1S/C15H14N2O3/c1-20-15(19)17(13-10-6-3-7-11-13)14(18)16-12-8-4-2-5-9-12/h2-11H,1H3,(H,16,18) |
InChIキー |
IUMLSHICJHHNHD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


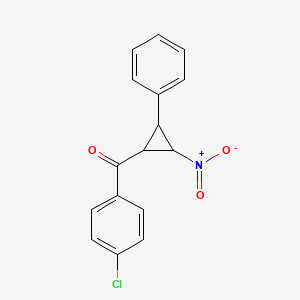
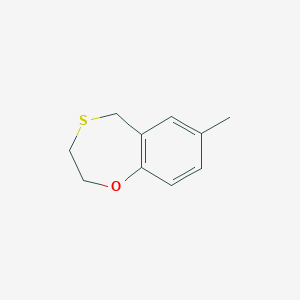
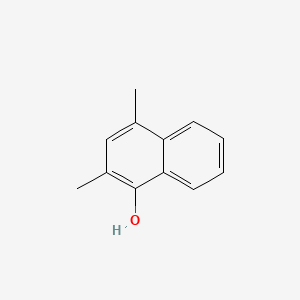
![3-Buten-2-one, 4-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B14735834.png)
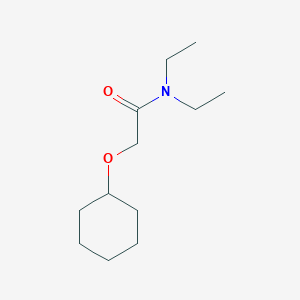
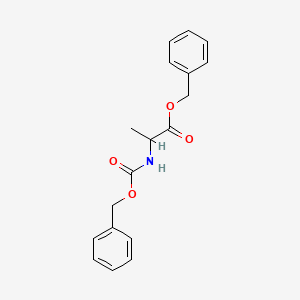
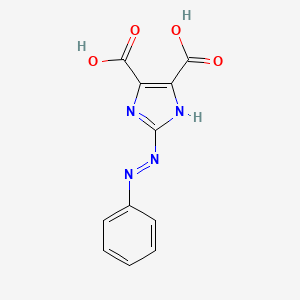
![N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide](/img/structure/B14735861.png)
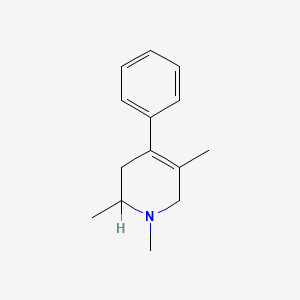
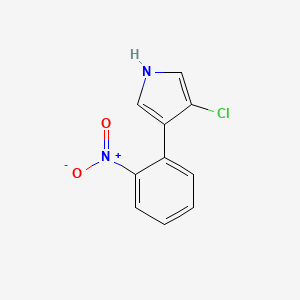
![2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14735881.png)
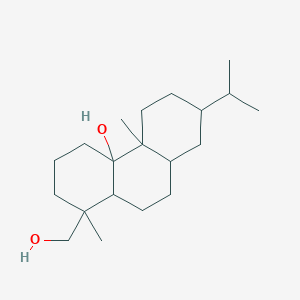
![Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate](/img/structure/B14735888.png)
